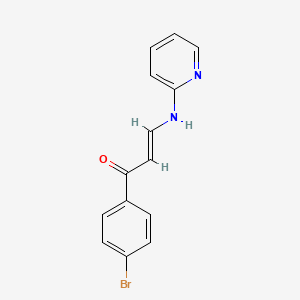![molecular formula C19H22N2O3 B5715729 N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5715729.png)
N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as MPA-NB, is a synthetic compound that belongs to the family of phenylbutanamides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. MPA-NB has been found to have a high affinity for the cannabinoid receptors in the brain, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide works by binding to the CB1 and CB2 receptors in the brain. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and memory. By binding to these receptors, N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide can modulate the activity of the endocannabinoid system, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide has been found to have several biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide is its high affinity for the CB1 and CB2 receptors in the brain. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide is its synthetic nature, which may limit its applicability in certain experimental settings.
Future Directions
There are several future directions for the research on N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide. One potential area of research is the development of N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide analogs with improved pharmacological properties. Another potential area of research is the investigation of the therapeutic potential of N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide for various neurological disorders. Additionally, the role of N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide in modulating the endocannabinoid system and its potential as an alternative to opioids for pain management is an area that requires further investigation.
Synthesis Methods
The synthesis of N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide is a complex process that involves several steps. The first step involves the reaction of 2-methylphenol with acetyl chloride to form 2-methylphenyl acetate. The second step involves the reaction of 2-methylphenyl acetate with 4-aminophenol to form N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)acetamide. The final step involves the reaction of N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)acetamide with butanoyl chloride to form N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide.
Scientific Research Applications
N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide has been found to have a high affinity for the CB1 and CB2 receptors in the brain. This makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide has also been found to have analgesic properties, making it a potential alternative to opioids for pain management.
properties
IUPAC Name |
N-[2-[[2-(2-methylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-8-18(22)20-15-10-5-6-11-16(15)21-19(23)13-24-17-12-7-4-9-14(17)2/h4-7,9-12H,3,8,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOGWTASKPKSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715655.png)
![1-[3-(4-tert-butylphenyl)acryloyl]piperidine](/img/structure/B5715666.png)



![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5715689.png)






